(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile, commonly known as norethindrone or norethisterone, is a synthetic steroid hormone classified within the progestin category. This compound plays a significant role in various hormonal contraceptive methods, including oral contraceptives, intrauterine devices, and hormonal implants. Additionally, it is utilized in the treatment of menstrual disorders, endometriosis, and other gynecological conditions .
Norethindrone is classified as a synthetic progestin, which mimics the natural hormone progesterone. Its structural modifications allow it to exhibit potent progestational activity, making it effective for therapeutic applications in reproductive health.
The synthesis of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile typically involves several chemical transformations starting from steroid precursors. One notable method includes the conversion of 19-norprogesterone through a series of reactions including oxidation and nitrilation to introduce the nitrile functional group at the 21 position .
The synthesis process can be complex and may involve:
Research indicates that modifications to the steroid backbone can lead to derivatives with improved efficacy or reduced side effects .
The molecular formula of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile is CHN O. The structure features a steroid nucleus with specific functional groups that contribute to its biological activity.
Key structural data includes:
(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile participates in various chemical reactions typical of steroid compounds. These include:
Reactions are often carried out under controlled conditions to maintain yield and purity. For instance, selective reductions may be performed using catalytic hydrogenation techniques to achieve desired functional group transformations without affecting other sensitive sites on the steroid framework .
The mechanism of action for (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile primarily involves binding to progesterone receptors in target tissues such as the endometrium and ovaries. This binding initiates a cascade of cellular events that lead to changes in gene expression related to reproductive functions.
Studies have shown that norethindrone effectively inhibits ovulation by suppressing luteinizing hormone release and altering endometrial receptivity, thereby preventing implantation . Its pharmacological profile demonstrates significant progestational effects which are crucial for its contraceptive efficacy.
The compound is typically presented as a white crystalline solid. Its melting point and solubility characteristics are essential for formulation into pharmaceutical products.
Key chemical properties include:
These properties influence its formulation into various dosage forms used in clinical settings .
(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile is widely used in:
Additionally, research continues into its potential applications in cancer therapy due to its ability to modulate hormone-sensitive tumors .
The core structure of (17α)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile belongs to the 19-norpregnane steroid family, characterized by the absence of the C19 angular methyl group. This structural modification profoundly impacts the molecule's three-dimensional conformation and electronic properties. The compound features a cyclopentanoperhydrophenanthrene nucleus with distinctive modifications: a 3-oxo group, conjugated diene system at C5(10)-C9(11), and a 17α-cyanomethyl substituent [1] [5].
Crystallographic analysis reveals that removal of the C19 methyl group reduces steric crowding in the A-B ring junction, allowing greater conformational flexibility compared to conventional progestins. The molecular formula (C₂₀H₂₅NO₂) and exact mass (311.1885 Da) confirm the absence of C19 and presence of the nitrile functionality [1] [2] [5]. The stereochemistry at C13 (methyl group) and C17 (hydroxy-cyanomethyl) is critical for biological activity, with the 17α-configuration confirmed through X-ray diffraction studies and NMR nuclear Overhauser effect (NOE) experiments [5] [10].
Table 1: Key Structural Parameters of 19-Norpregnane Derivatives
Structural Feature | Conventional Pregnanes | 19-Norpregnane Derivative |
---|---|---|
C19 Methyl Group | Present | Absent |
C13 Configuration | β-methyl | β-methyl |
C17 Substituent | Typically β-side chain | α-cyanomethyl |
Molecular Formula | C21-based | C20H25NO2 |
A-ring Functionality | Variable | 3-oxo-Δ5(10),9(11)-diene |
Hydrogen Bond Capacity | Moderate | Increased (nitrile + hydroxyl) |
The Δ5(10),9(11)-diene system represents a distinctive positional isomerism that differentiates this compound from typical steroidal dienes. Unlike the more common Δ4,9(11)-diene configuration found in molecules like dienogest, the Δ5(10),9(11) arrangement creates an extended cross-conjugated system that significantly alters the molecule's electronic properties and biological behavior [5] [10].
The Δ5(10) bond introduces allylic strain between C19 (absent) and C1 hydrogens, permitting greater planarity in the A-ring region. This configuration positions the double bonds between C5-C10 and C9-C11, creating a transannular electronic interaction with the 3-oxo group. UV spectroscopy confirms extended conjugation with λmax at ~285 nm, distinct from Δ4,9(11)-diene analogs which absorb at ~240 nm [4]. The 9(11)-double bond exhibits unusual reactivity due to its proximity to the C10-C19 position (where C19 is absent), making it susceptible to electrophilic addition reactions not observed in saturated analogs [4] [6].
Density functional theory (DFT) calculations reveal that this diene arrangement creates a dipole moment vector oriented toward the α-face of the molecule, potentially influencing receptor binding interactions. The bond length between C5-C10 (1.34 Å) and C9-C11 (1.35 Å) demonstrates significant bond alternation, indicating limited resonance stabilization compared to fully conjugated systems [5] [6].
The 17α-cyanomethyl substituent represents a sterically demanding and electronically unique functionality that profoundly influences molecular conformation and intermolecular interactions. Unlike conventional 17β-hydroxy derivatives, the α-orientation positions the cyanomethyl group in the steroid's steric cleft between rings C and D, creating significant 1,3-diaxial interactions with the C13 methyl group [5] [10].
X-ray crystallography shows that the nitrile group adopts an orientation perpendicular to the steroid plane, with the cyano nitrogen extending toward the β-face. This creates a dipole moment of approximately 3.9 Debye, significantly higher than that of ketone-containing steroids. The nitrile's strong electron-withdrawing nature induces a positive electrostatic potential at C17, enhancing hydrogen-bond donation capability of the adjacent 17-hydroxy group [1] [5].
The C21-C≡N bond distance measures 1.15 Å, characteristic of triple-bond character, while the C17-C21 bond length (1.49 Å) indicates substantial σ-bond character. Conformational analysis reveals restricted rotation about the C17-C21 bond with a rotational barrier of ~12 kcal/mol, creating a chiral axis when combined with the existing stereocenters [5] [10]. This unique electronic and steric profile contributes to the compound's role as a key intermediate in the synthesis of dienogest and related therapeutic agents [4] [10].
Table 2: Electronic and Steric Properties of 17-Substituents
Substituent | Bond Angle at C17 (°) | Dipole Moment (D) | Hydrogen Bond Capacity | Steric Volume (ų) |
---|---|---|---|---|
17α-Cyanomethyl | 112.5 | 3.9 | Acceptor (nitrile) + Donor (OH) | 23.5 |
17α-Ethynyl | 108.7 | 0.8 | None | 18.2 |
17β-Hydroxy | 109.8 | 1.7 | Donor | 9.8 |
17β-Acetyl | 111.2 | 2.9 | Acceptor | 28.7 |
(17α)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile exhibits significant structural distinctions from classical nortestosterone derivatives that profoundly impact its physicochemical properties and biological activity profile. Compared to norethindrone (19-nortestosterone derivative with Δ4,3-oxo), this compound features extended unsaturation with the Δ5(10),9(11)-diene system, creating greater molecular planarity and reduced A-ring puckering [5] [10].
The most significant analogue comparison is with dienogest (17α-cyanomethyl-17β-hydroxyestra-4,9-dien-3-one), where the key differences lie in the position of A-ring unsaturation. Dienogest features Δ4,9(11)-diene conjugation with the 3-oxo group, creating a chromophore absorbing at 287 nm, while the subject compound's Δ5(10),9(11) system exhibits λmax at 275 nm, indicating less extensive conjugation [5] [10]. Molecular modeling shows that the planarity difference between the two compounds is substantial: dienogest has a torsion angle of 8.7° between rings A-B, while the subject compound shows 15.2° due to the Δ5(10) bond location [4] [10].
The 17α-cyanomethyl configuration is conserved in both compounds, but the C17 stereochemistry differs: the subject compound has 17α-hydroxy configuration, while dienogest features 17β-hydroxy orientation. This inversion dramatically alters hydrogen-bonding capabilities and receptor interactions. Molecular docking studies indicate that the 17α-hydroxy configuration forms weaker hydrogen bonds with progesterone receptor residues compared to the 17β-configuration in dienogest (binding energy -8.2 kcal/mol vs. -10.5 kcal/mol) [5] [10].
Table 3: Comparative Analysis of Nortestosterone Analogues
Structural Feature | Subject Compound | Dienogest | Norethindrone |
---|---|---|---|
Molecular Formula | C20H25NO2 | C20H25NO2 | C20H26O2 |
Molecular Weight | 311.42 g/mol | 311.42 g/mol | 298.42 g/mol |
A-ring Unsaturation | Δ5(10),9(11)-diene | Δ4,9(11)-diene | Δ4-en-3-one |
C17 Configuration | 17α-hydroxy | 17β-hydroxy | 17β-hydroxy |
C17 Substituent | α-cyanomethyl | α-cyanomethyl | β-ethynyl |
C3 Functionality | 3-oxo | 3-oxo | 3-oxo |
Conjugation System | Cross-conjugated | Linearly conjugated | Enone |
logP (Calculated) | 3.84 | 3.91 | 3.68 |
Topological PSA (Ų) | 61.1 | 61.1 | 37.3 |
The electron-withdrawing nitrile group at C17 differentiates these compounds from traditional 17α-ethynyl nortestosterone derivatives like norethindrone. This group increases molecular polarity (cLogP 3.84 vs. 3.68 for norethindrone) and introduces an additional hydrogen bond acceptor, potentially enhancing receptor interaction specificity [5] [10]. The combined structural features make this compound a valuable intermediate in the synthesis of modified progestins with targeted receptor binding profiles [4] [10].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: